molecular formula C4H6F4 B14261982 1,1,2,4-Tetrafluorobutane CAS No. 161791-17-9

1,1,2,4-Tetrafluorobutane

Katalognummer: B14261982
CAS-Nummer: 161791-17-9
Molekulargewicht: 130.08 g/mol
InChI-Schlüssel: NZVWFCYUCPGALF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,4-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated derivative of butane, where four hydrogen atoms are replaced by fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For instance, the fluorination of 1,1,2,4-tetrachlorobutane using a fluorinating agent such as hydrogen fluoride or antimony trifluoride can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the selective replacement of chlorine atoms with fluorine atoms.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,2,4-Tetrafluorobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert this compound into partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions, often in the presence of solvents like ether or tetrahydrofuran.

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines, and are often conducted in polar solvents like water or alcohols.

Major Products:

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Hydrogenated derivatives of this compound.

    Substitution: Fluorinated compounds with new functional groups, such as hydroxyl or amino groups.

Wissenschaftliche Forschungsanwendungen

1,1,2,4-Tetrafluorobutane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds, which are valuable in various chemical reactions and processes.

    Biology: Investigated for its potential use in biological studies, particularly in the development of fluorinated biomolecules.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioactivity and stability.

    Industry: Utilized in the production of specialty chemicals, including fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other industrial products.

Wirkmechanismus

The mechanism of action of 1,1,2,4-tetrafluorobutane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with other molecules. For example, the electronegativity of fluorine can enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. Additionally, the fluorine atoms can influence the compound’s metabolic stability and bioavailability, making it a valuable component in drug design and development.

Vergleich Mit ähnlichen Verbindungen

1,1,2,4-Tetrafluorobutane can be compared with other fluorinated butanes, such as:

    1,1,1,2-Tetrafluorobutane: Similar in structure but with different fluorine atom positions, leading to variations in chemical properties and reactivity.

    1,1,2,3-Tetrafluorobutane: Another isomer with distinct chemical behavior due to the different arrangement of fluorine atoms.

    2,2,3,3-Tetrafluorobutane: Known for its use in the synthesis of fluorinated polymers and other specialty chemicals.

The uniqueness of this compound lies in its specific fluorine atom arrangement, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

161791-17-9

Molekularformel

C4H6F4

Molekulargewicht

130.08 g/mol

IUPAC-Name

1,1,2,4-tetrafluorobutane

InChI

InChI=1S/C4H6F4/c5-2-1-3(6)4(7)8/h3-4H,1-2H2

InChI-Schlüssel

NZVWFCYUCPGALF-UHFFFAOYSA-N

Kanonische SMILES

C(CF)C(C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.